molecular formula C23H19NO3S B6325962 (R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione CAS No. 1051374-19-6

(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione

Cat. No. B6325962
CAS RN: 1051374-19-6
M. Wt: 389.5 g/mol
InChI Key: CMOHSMWDOMUIOJ-FQEVSTJZSA-N
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Description

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .


Synthesis Analysis

Oxazolidine-2-ones are produced in good to excellent yields via [3 + 2] annulation of p-quinamines with CO2 using triethylenediamine (DABCO) as an organocatalyst . This strategy can be performed on a gram scale and tolerate a wide range of functional groups .


Molecular Structure Analysis

Oxazolidinones are five-membered heterocyclic compounds. The synthesis can be extended beyond the 2-carbon N,O spacer yielding a 5-membered heterocycle to include the 3-carbon N,O spacer, which leads to a 6-membered 1,3-oxazinane species .


Chemical Reactions Analysis

Oxazolidine-based products were originally used for their biocide properties, but they have become more widely applied recently for scavenging H2S . Oxazolidine H2S scavengers offer an oil-soluble alternative to hexahydrotriazine water-based scavengers and may mitigate some of their drawbacks .


Physical And Chemical Properties Analysis

Oxazolidinones are a class of synthetic antibacterial agents active against a large spectrum of Gram-positive bacteria, including methicillin- and vancomycin-resistant staphylococci, vancomycin-resistant enterococci, penicillin-resistant pneumococci, and anaerobes .

Scientific Research Applications

Antibacterial Applications

Oxazolidinones have been extensively studied for their antibacterial properties. Linezolid, the first approved drug containing an oxazolidinone ring, has been used as a pharmacophore group .

Antituberculosis Applications

Oxazolidinones have shown promising results in the treatment of tuberculosis. Their unique mechanism of action and ability to target drug-resistant strains of tuberculosis make them a valuable tool in medicinal chemistry .

Anticancer Applications

Some oxazolidinone derivatives have been investigated for their potential anticancer properties. While many of these compounds are still in the early stages of development, they show promise in a variety of therapeutic areas .

Anti-inflammatory Applications

Oxazolidinones have also been explored for their anti-inflammatory properties. They could potentially be used to treat a variety of inflammatory diseases .

Neurological Applications

Research has indicated that oxazolidinones may have applications in the treatment of neurological disorders. However, more research is needed in this area .

Metabolic Disease Applications

Oxazolidinones have been studied for their potential use in treating metabolic diseases. Their unique properties make them a promising area of research .

Chiral Auxiliaries in Asymmetric Alkylation

Oxazolidinones, such as Evans’ oxazolidinones, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy has been found promising and successful when used as the key step in the total synthesis of several biologically active natural products .

Total Synthesis of Natural Products

Oxazolidinones have been used in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities . This underscores the applications of oxazolidinones as chiral auxiliaries in asymmetric alkylation .

Future Directions

Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas . Therefore, the potential of the class for medicinal chemistry deserves further study .

properties

IUPAC Name

(4R)-4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHSMWDOMUIOJ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H]4C(=O)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione

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